molecular formula C30H22F3NO5 B430370 3-[4-(PROPAN-2-YL)PHENYL]-5-[3-(TRIFLUOROMETHYL)PHENYL]-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

3-[4-(PROPAN-2-YL)PHENYL]-5-[3-(TRIFLUOROMETHYL)PHENYL]-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

Cat. No.: B430370
M. Wt: 533.5g/mol
InChI Key: IULWGHVQPFFMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the isopropylphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.

    Substitution Reactions: Introduction of the isopropylphenyl and trifluoromethylphenyl groups via substitution reactions.

    Catalysis: Use of catalysts to facilitate specific reaction steps and improve yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.

    Trifluoromethylphenyl Derivatives: Compounds containing trifluoromethylphenyl groups with comparable chemical properties.

Uniqueness

3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C30H22F3NO5

Molecular Weight

533.5g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C30H22F3NO5/c1-15(2)16-10-12-17(13-11-16)24-22-23(29(39-24)25(35)20-8-3-4-9-21(20)26(29)36)28(38)34(27(22)37)19-7-5-6-18(14-19)30(31,32)33/h3-15,22-24H,1-2H3

InChI Key

IULWGHVQPFFMLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(O2)C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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